

A Comparative Analysis of Chlorfenvinphos Toxicity Across Diverse Species

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Compound of Interest

Compound Name: Chlorfenvinphos

Cat. No.: B103538

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the organophosphate insecticide **Chlorfenvinphos** across a range of species, including mammals, birds, fish, aquatic invertebrates, and insects. The data presented is compiled from various toxicological studies and is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Quantitative Toxicity Data

The acute toxicity of **Chlorfenvinphos** varies significantly among different species, as indicated by the median lethal dose (LD50) and median lethal concentration (LC50) values presented in the table below. Mammals, particularly rats, exhibit high sensitivity to **Chlorfenvinphos**, while certain avian and aquatic species also demonstrate considerable vulnerability.

Species Category	Species	Exposure Route	Toxicity Metric	Value	Reference
Mammals	Rat	Oral	LD50	9.6 - 39 mg/kg	[1]
Mouse	Oral	LD50	117 - 200 mg/kg	[2]	
Rabbit	Oral	LD50	412 - 4700 mg/kg	[1]	
Dog	Oral	LD50	>12,000 mg/kg	[1]	
Birds	Mallard Duck (Anas platyrhynchos)	Oral	LD50	85.5 mg/kg	[2]
Bobwhite Quail (Colinus virginianus)	Oral	LD50	80 - 160 mg/kg	[2]	
Pigeon (Columba livia)	Oral	LD50	16 mg/kg	[2]	
Pheasant	Oral	LD50	63.5 mg/kg	[2]	
Fish	Rainbow Trout (Oncorhynchus mykiss)	96-hour Water	LC50	0.027 mg/L	
Bluegill Sunfish (Lepomis macrochirus)	96-hour Water	LC50	0.0075 mg/L		

Fathead Minnow (Pimephales promelas)	96-hour Water	LC50	0.036 mg/L	
Aquatic Invertebrates	Daphnia magna (Water Flea)	48-hour Water	LC50	0.0003 mg/L
Insects	Honey Bee (Apis mellifera)	Oral	LD50	0.33 µg/bee
Housefly (Musca domestica)	Topical	LD50	1.2 µg/g	

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicological data.

Acute Oral Toxicity in Mammals (Adapted from OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

- **Animal Selection:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
- **Housing and Fasting:** Animals are caged individually and fasted (food, but not water, is withheld) for a specified period before administration of the test substance.
- **Dose Administration:** The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage in a single dose.

- **Stepwise Dosing:** The study proceeds in a stepwise manner using a limited number of animals at each step. The outcome of the previous step determines the dose for the next. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
- **Data Analysis:** The LD50 is determined based on the mortality observed at different dose levels.

Avian Acute Oral Toxicity (Adapted from OECD Guideline 223)

This guideline provides procedures to estimate the acute oral toxicity of substances to birds.

- **Species Selection:** Commonly used species include the Mallard duck and the Bobwhite quail.
- **Test Substance Administration:** A single dose of the test substance is administered orally to the birds.
- **Testing Options:** The guideline offers three testing options:
 - **Limit Dose Test:** Used when the substance is expected to have low toxicity. A single high dose (e.g., 2000 mg/kg) is administered.
 - **LD50-Slope Test:** A multi-stage test to determine the LD50 and the slope of the dose-response curve.
 - **LD50-Only Test:** A sequential test to estimate the LD50.
- **Observation Period:** Birds are observed for mortality and signs of toxicity for a defined period, typically 14 days.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

- **Test Species:** Commonly used species include Rainbow trout, Bluegill sunfish, and Fathead minnow.
- **Exposure Conditions:** Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
- **Concentration Series:** A series of test concentrations, typically in a geometric progression, and a control group are used.
- **Observations:** Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The LC50 and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.

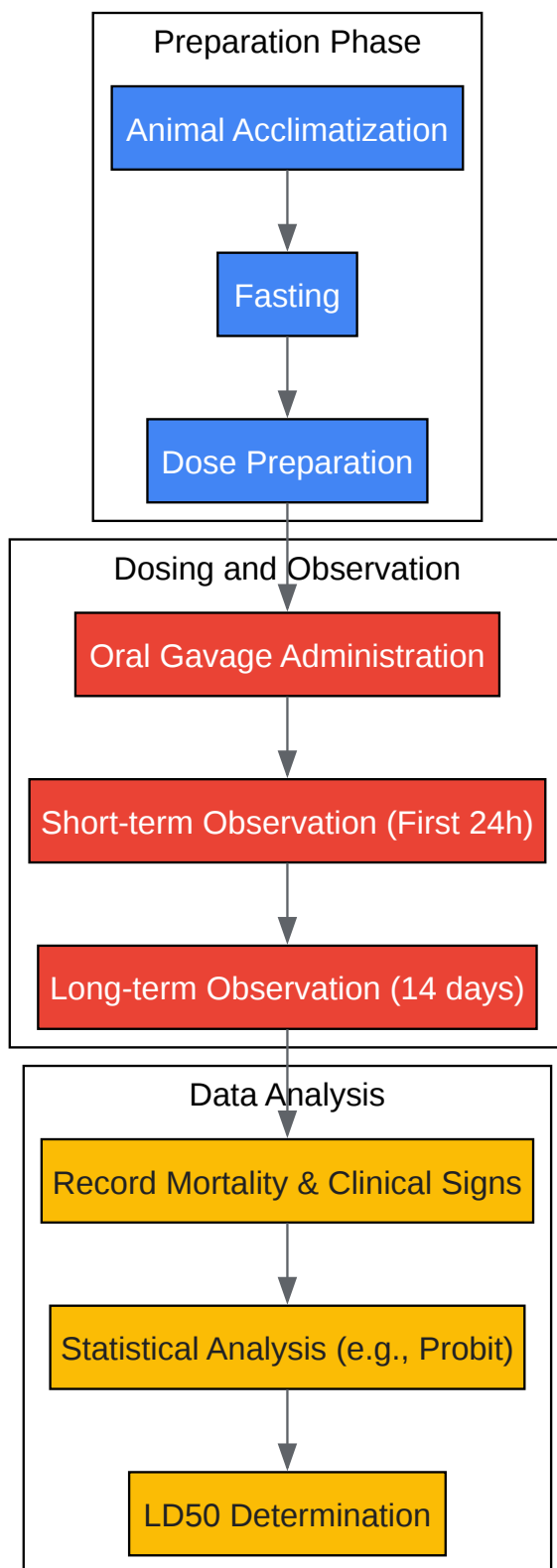
Mechanism of Action: Acetylcholinesterase Inhibition

Chlorfenvinphos, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine.

The inhibition of AChE by **Chlorfenvinphos** leads to an accumulation of acetylcholine at the nerve synapse. This results in the continuous stimulation of cholinergic nerve pathways, leading to a range of toxic signs affecting the central nervous system, parasympathetic and sympathetic nervous systems, and the neuromuscular junction.

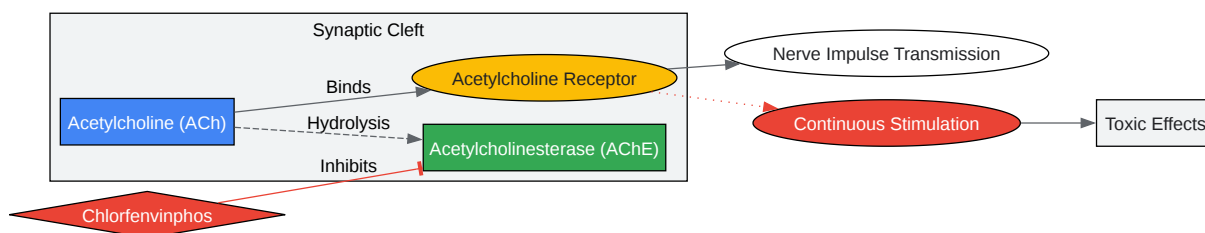
Visualizations

The following diagrams illustrate a typical experimental workflow for determining acute oral toxicity and the signaling pathway of acetylcholinesterase inhibition.



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Experimental workflow for acute oral toxicity (LD50) determination.



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*Signaling pathway of acetylcholinesterase inhibition by **Chlorfenvinphos**.*

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References

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